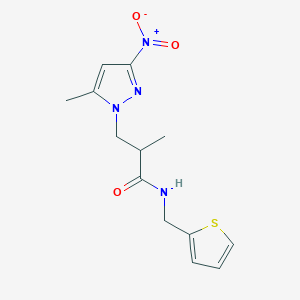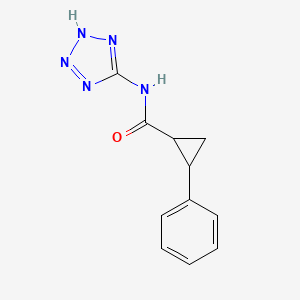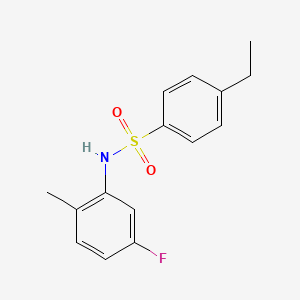
3-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide is an organic compound with the molecular formula C12H14N2O4 and a molecular weight of 250.25 g/mol It is characterized by the presence of a nitro group attached to a benzamide structure, with a tetrahydrofuran-2-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The subsequent step involves the reaction of the nitrated benzamide with tetrahydrofuran-2-ylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of 3-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-nitrobenzamide: Lacks the tetrahydrofuran-2-ylmethyl group, making it less complex.
N-(tetrahydrofuran-2-ylmethyl)benzamide: Lacks the nitro group, resulting in different chemical properties.
3-amino-N-(tetrahydrofuran-2-ylmethyl)benzamide: The nitro group is replaced by an amino group, altering its reactivity.
Uniqueness
3-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to the presence of both the nitro group and the tetrahydrofuran-2-ylmethyl substituent.
Properties
Molecular Formula |
C12H14N2O4 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
3-nitro-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C12H14N2O4/c15-12(13-8-11-5-2-6-18-11)9-3-1-4-10(7-9)14(16)17/h1,3-4,7,11H,2,5-6,8H2,(H,13,15) |
InChI Key |
IPRBAOQJVHTAGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-chlorophenoxy)-N-[(4-sulfamoylphenyl)methyl]propanamide](/img/structure/B14932147.png)
![Methyl 2-{[(thiophen-2-ylmethyl)carbamoyl]amino}benzoate](/img/structure/B14932154.png)



![(3-Nitrophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B14932162.png)



![(2-methylfuran-3-yl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B14932199.png)

methanone](/img/structure/B14932213.png)

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]acetamide](/img/structure/B14932234.png)
